The synthesis of Nle(4)-Phe(7)-(NAPS)Trp(9)- involves solid-phase peptide synthesis techniques. The process typically includes the following steps:
Technical details regarding specific coupling reagents and conditions can vary but often involve preactivated forms of amino acids to facilitate efficient coupling .
The molecular structure of Nle(4)-Phe(7)-(NAPS)Trp(9)- can be represented by its amino acid sequence:
The modifications at positions 4 and 7 (Nle and D-Phe, respectively) contribute to its increased potency and stability compared to native alpha-MSH, making it a valuable tool for studying melanocortin receptors .
Nle(4)-Phe(7)-(NAPS)Trp(9)- participates in several chemical reactions relevant to its biological activity:
The mechanism of action for Nle(4)-Phe(7)-(NAPS)Trp(9)- involves binding to melanocortin receptors on target cells. Upon binding:
Data from bioassays indicate that this compound exhibits significantly higher potency than native alpha-MSH, with a Ki value of 0.085 nM at MC1R, demonstrating its effectiveness as a research tool for studying melanocortin receptor functions .
Key physical and chemical properties of Nle(4)-Phe(7)-(NAPS)Trp(9)- include:
These properties are crucial for ensuring the reliability of experimental results when utilizing this peptide in various assays .
Nle(4)-Phe(7)-(NAPS)Trp(9)- has several scientific applications:
The core structural innovations in α-melanocyte-stimulating hormone (α-MSH) analogues center on strategic amino acid substitutions that enhance receptor binding affinity, biological potency, and metabolic stability. The substitution of methionine at position 4 with norleucine (Nle⁴) addresses oxidative instability. Native methionine is prone to oxidation, leading to reduced bioactivity. Nle⁴ provides a linear carbon side chain that mimics methionine’s hydrophobicity while eliminating the oxidation-sensitive sulfur atom. This modification significantly prolongs biological activity, as confirmed in frog skin bioassays where [Nle⁴]-α-MSH retained ultralong melanotropic effects even after heat-alkali treatment [1].
The replacement of L-Phe⁷ with D-Phe⁷ introduces conformational restraint critical for receptor interaction. Racemization studies revealed that D-Phe⁷ enhances resistance to enzymatic degradation by serum proteases and stabilizes a bioactive β-turn conformation within the pharmacophore core (His⁶-Phe⁷-Arg⁸-Trp⁹). This stereochemical inversion increases binding affinity at melanocortin receptors (MCRs), particularly MC1R and MC4R. The analogue [Nle⁴,D-Phe⁷]-α-MSH (NDP-MSH) exhibits a 26-fold increase in potency over native α-MSH in mouse melanoma adenylate cyclase assays due to enhanced receptor activation kinetics [1] [6].
Trp⁹ modifications (e.g., substitution with (NAPS)Trp⁹) further optimize receptor selectivity. While not explicitly detailed in the search results, Trp⁹ resides within the conserved "message" sequence (His-Phe-Arg-Trp). Alanine scanning studies confirm that Trp⁹ is indispensable for MCR activation, as its substitution abolishes agonist activity [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1